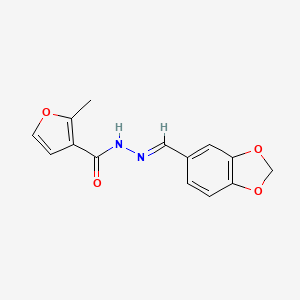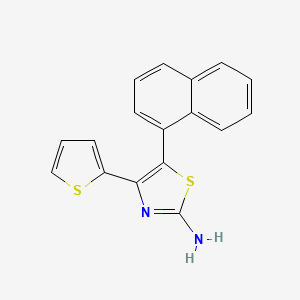![molecular formula C16H17ClN4O3 B5508175 (3S*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5508175.png)
(3S*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to (3S*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid often involves multiple steps, including chlorination, esterification, and cyclization. For instance, a related compound, (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, was synthesized through a process involving chlorination of an aziridinium ion intermediate, followed by nitrile anion cyclization (Ohigashi et al., 2010).
Molecular Structure Analysis
The molecular and supramolecular structures of related compounds are often examined using X-ray diffractometry. For instance, the molecular structure of a similar compound involving a 1,2,4-triazole moiety was analyzed using this technique (Castiñeiras et al., 2018).
Chemical Reactions and Properties
Compounds in this class exhibit various chemical reactions, such as alkylation and nitration, under different conditions. For example, 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid undergoes alkylation with methyl iodide to form different derivatives (Shtabova et al., 2005).
Physical Properties Analysis
Spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR are utilized for the characterization of similar compounds, offering insights into their physical properties (Devi et al., 2018).
Chemical Properties Analysis
Density Functional Theory (DFT) is often used to study the structural, thermodynamic, and electronic properties of these compounds. For instance, a study on 5-oxo-1-phenylpyrrolidine-3-carboxylic acid revealed various properties including electrophilicity, chemical hardness, and electronic charge transfer using DFT (Devi et al., 2018).
Applications De Recherche Scientifique
Phloretic Acid and Polybenzoxazine Formation
Phloretic acid, a phenolic compound similar in structure to parts of the molecule , has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach is significant for developing materials with suitable thermal and thermo-mechanical properties for a wide range of applications, showcasing how derivatives of your compound could be utilized in materials science (Acerina Trejo-Machin et al., 2017).
Synthesis of 2-Oxazolines
The synthesis of 2-oxazolines from carboxylic acids, using triazine derivatives under mild conditions, demonstrates the chemical versatility of triazole and carboxylic acid functionalities. This process highlights the potential of the compound for synthesizing heterocyclic structures, which are valuable in medicinal chemistry and material science (B. Bandgar & S. Pandit, 2003).
Antibody Development and Immunoassay Applications
Carboxylic acid derivatives of triazine herbicides, akin to the structural motifs in your compound, have been synthesized for developing immunoassays. These derivatives play a crucial role in creating sensitive assays for detecting environmental pollutants, suggesting potential applications of your compound in environmental monitoring and biochemical assay development (M. H. Goodrow et al., 1990).
Propriétés
IUPAC Name |
(3S,4R)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c17-16-18-13(19-20-16)6-7-14(22)21-8-11(12(9-21)15(23)24)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,23,24)(H,18,19,20)/t11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFZFDQCDJROPA-NWDGAFQWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CCC2=NC(=NN2)Cl)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)CCC2=NC(=NN2)Cl)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,5,5,5-pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5508105.png)
![2-(2-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5508123.png)
![8-fluoro-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-quinolinecarboxamide](/img/structure/B5508130.png)
![3-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5508136.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5508149.png)


![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyridazine](/img/structure/B5508167.png)
![5-(4-methoxyphenyl)-4-[(4-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5508183.png)
![N-[4-(aminosulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B5508188.png)
![1-cyclopentyl-5-oxo-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5508190.png)
![2-(4-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}phenoxy)acetamide](/img/structure/B5508192.png)